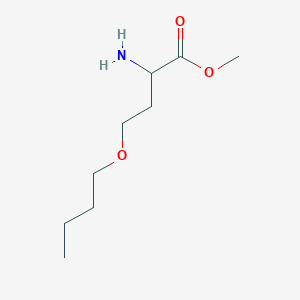
Methyl o-butylhomoserinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl o-butylhomoserinate is an organic compound with the molecular formula C9H19NO3 It is a derivative of homoserine, an amino acid, and features a methyl group and a butyl group attached to the homoserine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl o-butylhomoserinate typically involves the esterification of homoserine with methanol and butanol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond. The general reaction scheme is as follows:
Esterification: Homoserine reacts with methanol and butanol in the presence of sulfuric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The process involves:
Raw Materials: Homoserine, methanol, butanol, and sulfuric acid.
Reaction Setup: Continuous flow reactors with precise temperature and pressure control.
Purification: The product is purified using distillation or recrystallization techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl o-butylhomoserinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
Methyl o-butylhomoserinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of Methyl o-butylhomoserinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of homoserine and alcohols. The compound may also participate in signaling pathways by modulating the activity of receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl homoserinate: Lacks the butyl group, making it less hydrophobic.
Butyl homoserinate: Lacks the methyl group, affecting its reactivity and solubility.
Ethyl homoserinate: Contains an ethyl group instead of a butyl group, altering its chemical properties.
Uniqueness
Methyl o-butylhomoserinate is unique due to the presence of both methyl and butyl groups, which confer distinct chemical properties such as increased hydrophobicity and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H19NO3 |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
methyl 2-amino-4-butoxybutanoate |
InChI |
InChI=1S/C9H19NO3/c1-3-4-6-13-7-5-8(10)9(11)12-2/h8H,3-7,10H2,1-2H3 |
Clé InChI |
GXTVPFUJEXDXEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


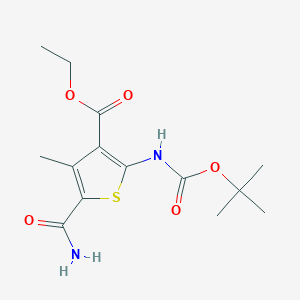
![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)
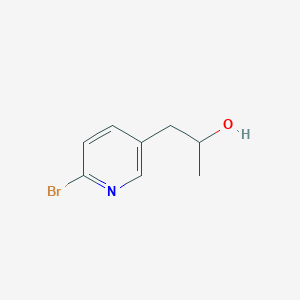


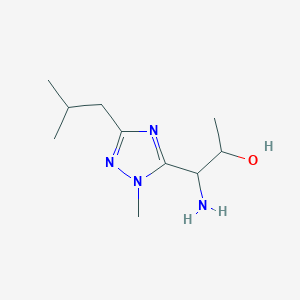
![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)

![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)

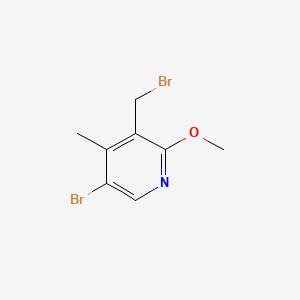

![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)
